3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole and 7H-pyrrolo[2,3-d]pyrimidine derivatives. The synthesis may involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Formation of the pyridazine ring: This may involve condensation reactions between hydrazine and dicarbonyl compounds.
Coupling reactions: The final step often involves coupling the pyrazole and pyridazine rings with the pyrrolopyrimidine moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to its combination of pyrazole, pyridazine, and pyrrolopyrimidine moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H21N9 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H21N9/c1-13-11-14(2)28(25-13)17-4-3-16(23-24-17)26-7-9-27(10-8-26)19-15-5-6-20-18(15)21-12-22-19/h3-6,11-12H,7-10H2,1-2H3,(H,20,21,22) |
InChI Key |
KWDOYLVTBYYVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=CN5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.